

Norgallopamil: A Technical Guide on its Presumed Pharmacological Properties

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Compound of Interest

Compound Name: Norgallopamil

Cat. No.: B008515

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Disclaimer: Direct and comprehensive pharmacological data on **Norgallopamil** is limited in publicly available scientific literature. This guide provides an overview based on its role as a primary metabolite of the well-characterized L-type calcium channel blocker, Gallopamil. The experimental protocols, quantitative data, and signaling pathways described herein are representative of the methodologies used to characterize phenylalkylamine calcium channel blockers and should be considered illustrative for **Norgallopamil** pending specific experimental validation.

Introduction

Norgallopamil is the principal N-dealkylated metabolite of Gallopamil, a phenylalkylamine derivative that functions as an L-type calcium channel antagonist. The pharmacological activity of Gallopamil is well-documented, exerting negative chronotropic and inotropic effects on the heart and promoting vasodilation of smooth muscle, making it effective in the treatment of angina pectoris and hypertension. As a major metabolite, the pharmacological profile of **Norgallopamil** is of significant interest for understanding the overall therapeutic and toxicological profile of its parent compound. This document outlines the presumed pharmacological properties of **Norgallopamil**, based on its chemical structure and the known characteristics of related compounds.

Physicochemical and Pharmacokinetic Properties

Norgallopamil is formed in the liver via cytochrome P450-mediated N-dealkylation of Gallopamil. Its structural similarity to Gallopamil suggests it retains an affinity for L-type calcium

channels, though likely with different potency and pharmacokinetic characteristics.

Table 1: Illustrative Pharmacokinetic Parameters of **Norgallopamil**

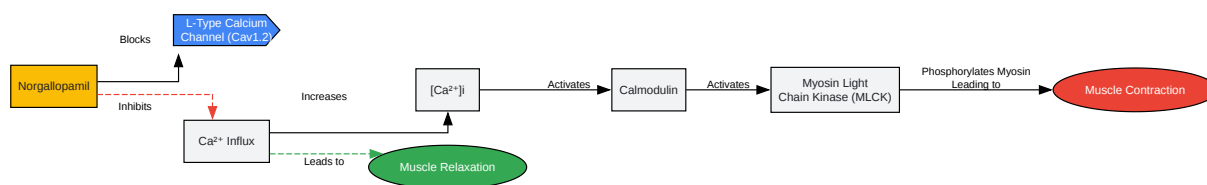
Parameter	Value (Example)	Description
Molecular Formula	C ₂₁ H ₂₈ N ₂ O ₅	The chemical formula of Norgallopamil.
Molecular Weight	388.46 g/mol	The mass of one mole of Norgallopamil.
Half-life (t _{1/2})	2 - 4 hours	Time required for the plasma concentration to reduce by half.
Volume of Distribution (Vd)	3 - 5 L/kg	Theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL)	0.5 - 1.5 L/h/kg	The rate at which a drug is removed from the body.
Bioavailability (F%)	Low to Moderate	The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

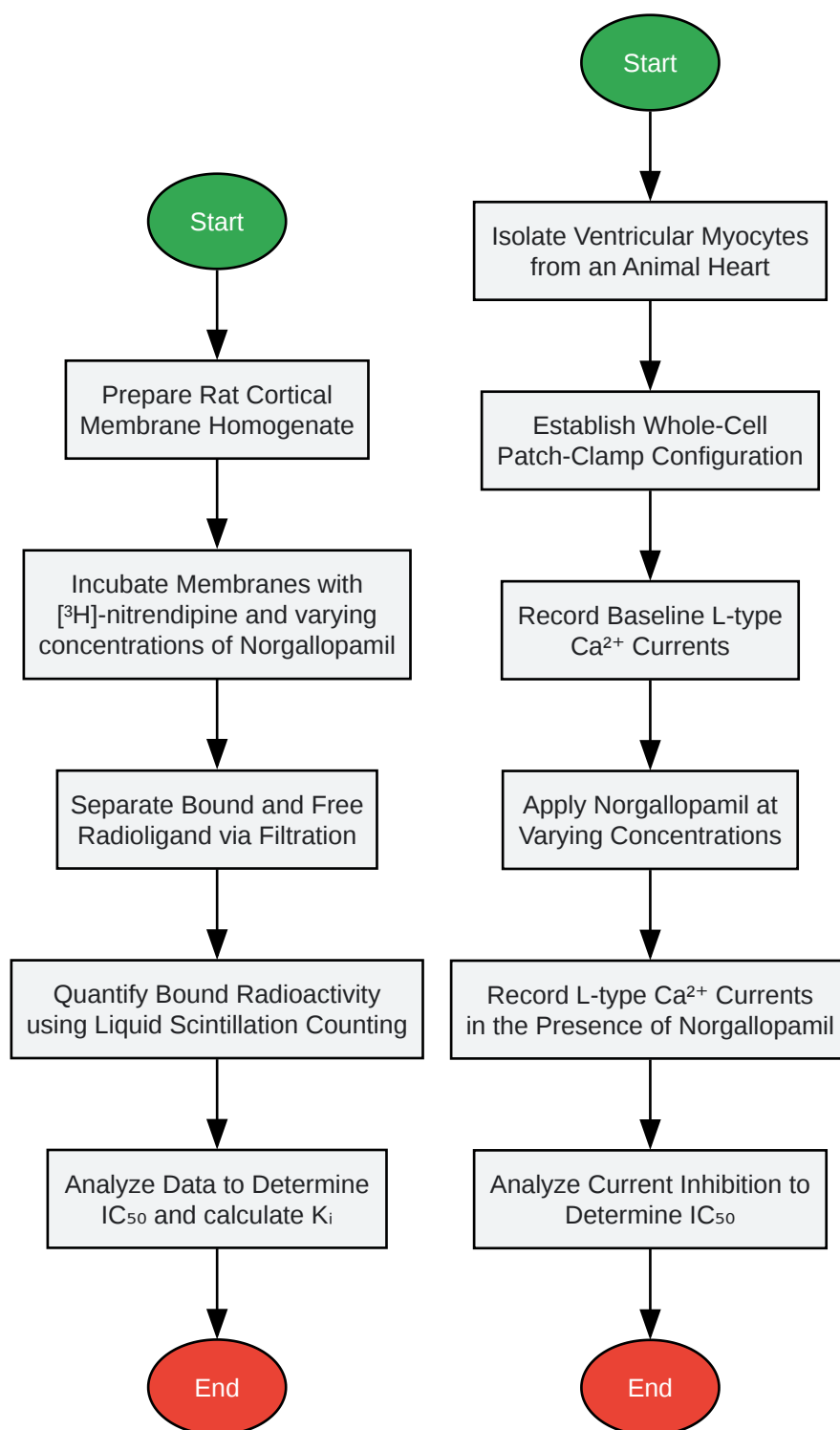
Note: The values presented in this table are illustrative and based on typical pharmacokinetic profiles of similar compounds. Specific experimental determination for **Norgallopamil** is required for accurate characterization.

Mechanism of Action and Signaling Pathway

Norgallopamil, like its parent compound Gallopamil, is presumed to act as an antagonist at L-type voltage-gated calcium channels (Cav1.2). These channels are crucial for calcium influx

into cardiomyocytes and vascular smooth muscle cells, which triggers contraction. By blocking these channels, **Norgallopamil** would reduce intracellular calcium concentration, leading to a decrease in cardiac contractility and relaxation of blood vessels.





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